Amyloid beta-Protein (1-16) is a peptide fragment comprising the first 16 amino acid residues of the full-length amyloid beta-protein (Aβ). Aβ is naturally produced through the proteolytic cleavage of the amyloid precursor protein (APP) and plays a central role in the pathogenesis of Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Aβ(1-16) encompasses the metal-binding domain of the full-length peptide and exhibits a higher solubility in aqueous solutions compared to longer Aβ fragments, making it amenable to various biophysical and biochemical analyses [, ]. This fragment is often employed as a model system to investigate the metal-binding properties of Aβ, its interaction with other molecules, and its role in AD pathogenesis.
Amyloid beta-protein (1-16) is a segment of the amyloid beta peptide, which is critically involved in the pathogenesis of Alzheimer's disease. This peptide is primarily derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The accumulation of amyloid beta peptides, particularly in their aggregated forms, leads to the formation of neuritic plaques, a hallmark of Alzheimer's disease. The region 1-16 has been identified as a minimal zinc-binding domain, suggesting its potential role in metal ion coordination and neurotoxicity associated with amyloid beta aggregation.
Amyloid beta-protein (1-16) is synthesized from the amyloid precursor protein, which is expressed in various tissues but predominantly in the brain. This peptide is classified under neurotoxic peptides due to its association with neurodegenerative diseases, particularly Alzheimer's disease. The classification can be further divided into:
The synthesis of amyloid beta-protein (1-16) can be achieved through several methods:
Technical details include:
The molecular structure of amyloid beta-protein (1-16) reveals significant characteristics:
Amyloid beta-protein (1-16) participates in several chemical reactions:
Technical details include monitoring oxidation states and structural changes using spectroscopic methods.
The mechanism by which amyloid beta-protein (1-16) exerts its effects involves several processes:
Data indicate that specific amino acid interactions are crucial for the transition from soluble forms to aggregated states.
Relevant analyses include studies on its interaction with metal ions and oxidative stress markers.
Amyloid beta-protein (1-16) has several scientific applications:
The Aβ(1-16) fragment, corresponding to the N-terminal domain of full-length amyloid-β peptides, possesses the primary amino acid sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys (DAEFRHDSGYEVHHQK) [4] [7]. This 16-residue peptide encompasses several critical structural and functional elements: the metal-binding domain (residues 1-16), an immunodominant epitope (residues 1-15), and key residues prone to age-dependent post-translational modifications (PTMs). Two major PTMs significantly alter the physicochemical properties of Aβ(1-16):
Table 1: Key Post-Translational Modifications of Aβ(1-16) and Their Biochemical Consequences
PTM Type | Position | Prevalence | Structural Consequence | Pathological Relevance |
---|---|---|---|---|
Isoaspartate (isoD7) | Asp7 | >50% in amyloid plaques [8] | Altered backbone conformation at His6-Asp7-Ser8; enhanced zinc affinity [9] | Accelerates amyloidogenesis; resistant to proteolysis [8] |
Phosphorylation (pS8) | Ser8 | Neurons and plaques in AD [2] | Stabilizes β-turn; increased core packing density [2] | Enhances oligomer toxicity; reduces IDE degradation [8] |
N-terminal truncation (ΔE3) | Glu3 | Late-stage AD plaques [2] | Increased hydrophobicity; reduced charge | Faster fibrillation kinetics [2] |
These PTMs induce local conformational changes—particularly in the His6-Asp7-Ser8 "hot-spot" region—and enhance the peptide's aggregation propensity and resistance to enzymatic degradation [2] [8] [9].
Aβ(1-16) exhibits pronounced conformational plasticity influenced by environmental factors. In aqueous solutions, the peptide adopts a predominantly disordered structure with transient polyproline II helix and β-turn elements near residues 6–8 (His-Asp-Ser) [3] [10]. Solid-state NMR studies reveal increased backbone mobility at residues Phe4 and Gly9 compared to the fibrillar core, undergoing μs-ms timescale diffusion and conformational exchange between free and bound states [2].
Exposure to lipid bilayers or membrane-mimetic environments induces significant structural reorganization:
Table 2: Environmental Factors Modulating Aβ(1-16) Conformation
Environment | Dominant Conformation | Key Stabilizing Forces | Biophysical Probes |
---|---|---|---|
Aqueous buffer (pH 7) | Disordered coil | Electrostatic repulsion (net charge +3) | CD spectroscopy, solution NMR [10] |
Sodium dodecyl sulfate micelles | Partial α-helix (residues 5–14) | Hydrophobic burial; salt bridges | TR-FTIR, NMR paramagnetic relaxation [10] |
Zn²⁺-enriched | Rigid fold around metal site | Tetrahedral coordination (His6/13/14, Glu11) | X-ray crystallography, NMR [9] |
Air-water interface | Amphipathic β-sheet | Hydrophobic collapse; H-bonding at polar residues | Langmuir trough, SHG spectroscopy [7] |
Notably, PTMs profoundly alter dynamics: pS8 stabilizes the N-terminus via intrastrand interactions with the amyloid core, reducing flexibility, while ΔE3 truncation increases conformational entropy at Gly9 [2] [8].
Aβ(1-16) functions as the minimal zinc-binding domain of full-length Aβ, coordinating divalent cations via a conserved His6/His13/His14/Glu11 motif [7] [9]. Structural insights reveal:
Table 3: Metal-Binding Properties of Aβ(1-16) and Pathological Implications
Metal | Coordination Site | Affinity (Kd) | Structural Effect | Pathological Consequence |
---|---|---|---|---|
Zn²⁺ | His6(Nδ1), His13(Nε2), His14(Nε2), Glu11(Oε) | 0.1–10 μM [9] | Folding around metal; enhanced dimerization | Seeding of amyloid aggregates; plaque stabilization |
Cu²⁺ | His6, His13, His14 | 10⁻¹⁰–10⁻¹² M [7] | ROS generation via Fenton chemistry | Histidine oxidation; peptide fragmentation; neuronal oxidative stress |
Species differences in metal binding are clinically relevant: Rat Aβ(1-16) (R5G, H13R substitution) lacks high-affinity zinc binding and forms dimers with opposing C-terminal orientations, hindering oligomerization. This contrasts sharply with human Aβ and may explain rodent resistance to AD-like pathology [7]. Chelation strategies targeting the His6/13/14 site (e.g., clioquinol, PBT2) reduce Aβ aggregation in vivo by competing for metal coordination [9].
Despite lacking the hydrophobic C-terminal fibrillization domain (residues 17–42), Aβ(1-16) significantly modulates full-length Aβ aggregation through:
Table 4: Factors Influencing Aβ(1-16) Aggregation and Solubility
Factor | Effect on Aggregation | Effect on Solubility | Experimental Evidence |
---|---|---|---|
IsoD7 modification | ↑ Zinc-dependent oligomerization | ↓ 3-fold in physiological buffer | TEM: amorphous aggregates; thioflavin T assay [8] |
pS8 modification | ↑ Fibril nucleation; cross-seeding of Aβ42 | ↓ 2-fold | Solid-state NMR: rigid core; seeding kinetics [2] |
Zn²⁺ (10–100 μM) | ↑ Amorphous aggregate formation | ↓↓ 10-fold | Ultracentrifugation; ICP-MS [9] |
ΔE3 truncation | ↑ Fragmentation-prone fibrils | ↓ 4-fold | Sedimentation assay; order parameters (S²) [2] |
Mutagenesis studies confirm that hydrophobicity and reduced charge govern aggregation: Substitutions like Arg5→Ala or Glu3→Val enhance self-assembly by decreasing net charge or increasing hydrophobicity [5]. Conversely, phosphorylation at Ser8 increases negative charge but enhances aggregation via structural compaction—demonstrating that conformational stability outweighs charge effects in this context [2] [8].
List of Compounds in the Article
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6